4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide
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Overview
Description
4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. These compounds are known for their diverse pharmacological activities, including antidepressant, analgesic, and anti-inflammatory properties . The structure of this compound features a dibenzo[b,f][1,4]oxazepine core, which is a tricyclic system, and a benzenecarboxamide moiety, contributing to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide typically involves multiple steps:
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Formation of the Dibenzo[b,f][1,4]oxazepine Core: : This can be achieved through cyclocondensation reactions involving substituted 2-aminophenols and substituted 2-halobenzaldehydes under basic conditions. Microwave-assisted synthesis has been reported to enhance reaction rates and yields .
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Introduction of the Benzenecarboxamide Moiety: : The benzenecarboxamide group can be introduced via amide bond formation reactions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, it is studied for its potential pharmacological activities. The dibenzo[b,f][1,4]oxazepine core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medically, compounds with similar structures have been investigated for their antidepressant and analgesic properties. This compound could potentially be developed into a therapeutic agent for treating neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide involves its interaction with various molecular targets. The dibenzo[b,f][1,4]oxazepine core can interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to antidepressant effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: The parent compound, known for its pharmacological activities.
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug with a similar tricyclic structure.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.
Uniqueness
4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide is unique due to the presence of both the dibenzo[b,f][1,4]oxazepine core and the benzenecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-hydroxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-12-2-8-17-19(10-12)27-18-9-5-14(11-16(18)21(26)23-17)22-20(25)13-3-6-15(24)7-4-13/h2-11,24H,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQBBDOIFLULTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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